Phenol, pentabromo-, aluminum salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

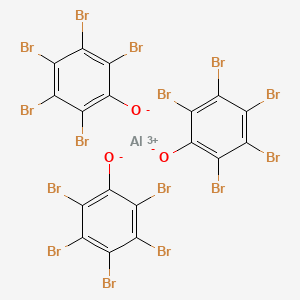

Phenol, pentabromo-, aluminum salt is a chemical compound with the molecular formula C6HBr5OAl . It is derived from phenol, where five hydrogen atoms are replaced by bromine atoms, and it forms a salt with aluminum. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phenol, pentabromo-, aluminum salt typically involves the bromination of phenol followed by the reaction with aluminum salts. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms. The reaction is usually conducted in a solvent such as acetic acid or carbon tetrachloride at a temperature range of 0-50°C .

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale bromination reactors where phenol is treated with bromine in the presence of a catalyst. The resulting pentabromophenol is then reacted with aluminum chloride or aluminum sulfate to form the aluminum salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Phenol, pentabromo-, aluminum salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound back to phenol or partially brominated phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, partially brominated phenols, and various substituted phenols depending on the reaction conditions and reagents used .

Scientific Research Applications

Phenol, pentabromo-, aluminum salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

Biology: The compound is studied for its antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial activity.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of phenol, pentabromo-, aluminum salt involves its interaction with biological molecules and cellular structures. The bromine atoms in the compound are highly reactive and can form covalent bonds with proteins, nucleic acids, and other cellular components, leading to antimicrobial and antifungal effects. The aluminum ion can also interact with cellular membranes and enzymes, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Pentabromophenol: Similar to phenol, pentabromo-, aluminum salt but without the aluminum ion.

Tetrabromobisphenol A: Another brominated phenol compound used as a flame retardant.

Hexabromocyclododecane: A brominated compound used in industrial applications

Uniqueness

This compound is unique due to the presence of both bromine and aluminum ions, which confer distinct chemical and biological properties. The combination of bromination and aluminum salt formation enhances its reactivity and effectiveness in various applications compared to other brominated phenols .

Biological Activity

Phenol, pentabromo-, aluminum salt (C18AlBr15O3) is a compound of interest due to its potential biological activities and applications in various fields, including environmental science and material chemistry. This article explores its biological activity, focusing on its antibacterial properties, interactions with biological systems, and implications for health and safety.

- Molecular Formula : C18AlBr15O3

- Molecular Weight : 1,020.5 g/mol

- Structure : The compound consists of a pentabrominated phenol moiety coordinated with aluminum ions, which enhances its stability and reactivity.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of brominated phenolic compounds. Pentabromophenol derivatives have shown significant activity against various bacterial strains. For instance, research indicates that halogenated phenols can disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Mechanism of Action : The proposed mechanism involves the formation of reactive oxygen species (ROS) upon interaction with bacterial membranes, which results in oxidative stress and cellular damage. This is similar to the action of other polyhalogenated compounds that exhibit antimicrobial properties through membrane depolarization and disruption of proton gradients .

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus

A study investigating the effects of pentabromophenol on Staphylococcus aureus demonstrated that concentrations as low as 100 µg/mL could inhibit bacterial growth effectively. The compound's lipophilicity allows it to penetrate bacterial membranes more efficiently than non-halogenated phenols . -

Impact on Eukaryotic Cells

While the antibacterial properties are promising, there are concerns regarding cytotoxicity in eukaryotic cells. Research has shown that pentabromophenol can induce apoptosis in mammalian cell lines at higher concentrations (≥ 200 µg/mL), raising questions about its safety for human exposure .

Toxicological Considerations

The biological activity of pentabromophenol also raises toxicological concerns. The compound has been classified as a potential endocrine disruptor due to its ability to mimic hormone activity in biological systems. Long-term exposure studies indicate that it may accumulate in fatty tissues, leading to chronic toxicity effects.

- Environmental Impact : The persistence of pentabromophenol in aquatic environments poses risks to marine life. Studies have shown bioaccumulation in fish species exposed to contaminated water sources, resulting in adverse health effects and potential disruptions in aquatic ecosystems .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Molecular Formula | C18AlBr15O3 |

| Antibacterial Activity | Effective against S. aureus |

| Cytotoxic Concentration | ≥ 200 µg/mL in eukaryotic cells |

| Endocrine Disruption Potential | Yes |

| Environmental Persistence | High |

Properties

CAS No. |

68084-29-7 |

|---|---|

Molecular Formula |

C18AlBr15O3 |

Molecular Weight |

1489.7 g/mol |

IUPAC Name |

aluminum;2,3,4,5,6-pentabromophenolate |

InChI |

InChI=1S/3C6HBr5O.Al/c3*7-1-2(8)4(10)6(12)5(11)3(1)9;/h3*12H;/q;;;+3/p-3 |

InChI Key |

QDYHTWOQGFDCMO-UHFFFAOYSA-K |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.